molecular formula C9H5N3S2 B1621080 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione CAS No. 106531-35-5

5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione

Cat. No. B1621080
CAS RN: 106531-35-5
M. Wt: 219.3 g/mol
InChI Key: KRQRLEBPIZVJRT-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is a chemical compound with the molecular formula C9H5N3S2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones, which are structurally similar to this compound, were synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H₂SO₄ . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization occurred .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring fused with a thiazole ring . This structure is similar to the structure of DNA and RNA, which may account for its biological activity .


Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of this compound derivatives typically involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product. This intermediate then undergoes a [3,3]-Claisen rearrangement to give the final product .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Diuretic, Natriuretic, and Kaliuretic Activities

    A study by Monge et al. (1990) synthesized new 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines with varying substituents and evaluated their diuretic, natriuretic, and kaliuretic activities in Wistar rats. The study found that hydrogenation of certain rings decreased these activities, indicating the influence of structural variations on biological effects (Monge et al., 1990).

  • Antifungal Activity

    Chhabria et al. (2011) synthesized thiazolo[4,5-d]pyrimidine derivatives and evaluated their antifungal activity against strains such as Aspergillus niger and Candida albicans. The study revealed potent inhibitory activity, highlighting the importance of structural features for antifungal efficacy (Chhabria et al., 2011).

  • Medicinal Significance

    A review by Kuppast & Fahmy (2016) discussed the broad range of pharmacological activities of thiazolo[4,5-d]pyrimidines, including antiviral, anticancer, and anti-inflammatory properties. This review underscores the scaffold's utility in designing novel therapeutics (Kuppast & Fahmy, 2016).

  • Antimicrobial Activity

    Sayed et al. (2006) explored the synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, revealing promising antimicrobial activities of many compounds. This research provides insights into the potential use of these derivatives as antimicrobial agents (Sayed et al., 2006).

  • Antiproliferative and Apoptosis-Inducing Activity

    Singh et al. (2013) reported the synthesis of thiazolo[5,4-d]pyrimidines and evaluated their antiproliferative and apoptosis-inducing activities in various cancer cell lines. The study identified compounds with significant anticancer potential, highlighting their therapeutic applications (Singh et al., 2013).

Mechanism of Action

While the specific mechanism of action for 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione is not mentioned in the retrieved papers, it’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Future Directions

The future directions for research on 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione and similar compounds could involve further exploration of their biological activities. Given their structural similarity to DNA and RNA, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S2/c13-8-6-2-1-3-10-7(6)12-4-5-14-9(12)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQRLEBPIZVJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CSC3=NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379246
Record name 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106531-35-5
Record name 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione derivatives and their significance?

A1: These compounds feature a complex heterocyclic core comprising a pyrido[3,2-e]thiazolo[3,2-a]pyrimidine scaffold with a thione group at the 5-position. This core structure allows for diverse substitutions, impacting biological activity. For instance, the presence of a hydrogenated pyridine, thiazole, or triazine ring can influence diuretic and saluretic effects []. Furthermore, incorporating aryl substituents can lead to planar derivatives with potential antiproliferative properties, though further research is needed to confirm this [].

Q2: How does the structure of these compounds relate to their diuretic activity?

A2: Research suggests a strong correlation between the structure of 5H-[1,3]thiazolo[3,2-a]pyrido[3,2-e]pyrimidines and their diuretic activity. Studies utilizing the Fujita-Ban model to analyze a series of derivatives revealed that hydrogenation of specific rings within the core structure (pyridine, [, ]thiazole, or [, , ]triazine) generally diminishes both diuretic and saluretic effects []. This highlights the importance of specific structural features for optimal activity.

Q3: What other heterocyclic systems have been explored in conjunction with the 5H-PYRIDO[3',2'] scaffold?

A3: Researchers have synthesized compounds incorporating various heterocyclic systems alongside the 5H-PYRIDO[3',2'] scaffold. Examples include:

  • Pyridothiopyranopyrimidines: These compounds, specifically 2-substituted pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidines, were synthesized from 2,3-dihydro-3-dimethylaminomethylenethiopyrano[2,3-b]pyridin-4(4H)-ones reacting with specific binucleophile amidines [].
  • Triazoloquinolines: Researchers successfully synthesized a novel ring system, 5-oxo-5H-pyrido-[3″,2″:5′,6′]pyrimido[1′,2′:1,5][1,2,4]triazolo[4,3-a]quinoline, by reacting 2-chloropyridine-3-carboxylic acid chloride with 3-amino-1,2,4-triazolo[4,3-a]quinoline []. This demonstrates the potential for creating diverse and complex heterocyclic architectures with potential biological applications.

Q4: Beyond diuretic and potential antiproliferative activities, are there other potential applications for these compounds?

A5: While research primarily focuses on the aforementioned activities, the structural diversity achievable through modifications of the 5H-PYRIDO[3',2'] scaffold suggests potential applications in other areas. For instance, the presence of nitrogen and sulfur atoms within the core structure offers possibilities for coordination chemistry, leading to the development of novel metal complexes []. These complexes may exhibit interesting photophysical properties [] and could be explored for applications in areas such as catalysis, sensing, or materials science. Further research is crucial to unlock the full potential of these compounds across diverse scientific disciplines.

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